4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide 4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034296-21-2
VCID: VC7431774
InChI: InChI=1S/C20H23N7O2/c28-20(15-1-3-17(4-2-15)25-9-11-29-12-10-25)23-16-5-7-26(13-16)18-19-24-22-14-27(19)8-6-21-18/h1-4,6,8,14,16H,5,7,9-13H2,(H,23,28)
SMILES: C1CN(CC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)C4=NC=CN5C4=NN=C5
Molecular Formula: C20H23N7O2
Molecular Weight: 393.451

4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide

CAS No.: 2034296-21-2

Cat. No.: VC7431774

Molecular Formula: C20H23N7O2

Molecular Weight: 393.451

* For research use only. Not for human or veterinary use.

4-(morpholin-4-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide - 2034296-21-2

Specification

CAS No. 2034296-21-2
Molecular Formula C20H23N7O2
Molecular Weight 393.451
IUPAC Name 4-morpholin-4-yl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide
Standard InChI InChI=1S/C20H23N7O2/c28-20(15-1-3-17(4-2-15)25-9-11-29-12-10-25)23-16-5-7-26(13-16)18-19-24-22-14-27(19)8-6-21-18/h1-4,6,8,14,16H,5,7,9-13H2,(H,23,28)
Standard InChI Key HXAURVXNXZLPHS-UHFFFAOYSA-N
SMILES C1CN(CC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)C4=NC=CN5C4=NN=C5

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzamide core substituted at the para position with a morpholine moiety. The amide nitrogen is linked to a pyrrolidin-3-yl group, which is further functionalized with a triazolo[4,3-a]pyrazine ring at the 1-position . Key structural attributes include:

PropertyValue
Molecular formulaC₂₃H₂₆N₈O₂
Molecular weight470.52 g/mol (calculated)
IUPAC name4-(morpholin-4-yl)-N-(1-{[1, triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)benzamide
SMILESO=C(NC1CN(CC1)C2=NC=NC3=C2N=NN3)C4=CC=C(N5CCOCC5)C=C4

The morpholine ring contributes to solubility and membrane permeability, while the triazolopyrazine system may engage in π-π stacking or hydrogen bonding with biological targets .

Stereochemical Considerations

The pyrrolidine ring introduces a chiral center at the 3-position, suggesting potential enantiomer-specific activity. Resolution techniques such as chiral HPLC or asymmetric synthesis would be required to isolate stereoisomers .

Synthetic Pathways

Retrosynthetic Analysis

The molecule can be dissected into three fragments:

  • 4-(Morpholin-4-yl)benzoic acid (benzamide precursor)

  • Pyrrolidin-3-amine (scaffold linker)

  • Triazolo[4,3-a]pyrazine (heterocyclic component)

Key Synthesis Steps

  • Fragment Preparation

    • 4-(Morpholin-4-yl)benzoic acid: Synthesized via Ullmann coupling of morpholine with 4-iodobenzoic acid .

    • Triazolo[4,3-a]pyrazine: Constructed through cyclocondensation of pyrazin-2-amine with triethyl orthoformate, followed by oxidation .

  • Coupling Reactions

    • Amide Bond Formation: React 4-(morpholin-4-yl)benzoic acid with pyrrolidin-3-amine using HATU/DIPEA in DMF .

    • N-Alkylation: Introduce the triazolopyrazine moiety via Buchwald-Hartwig amination or nucleophilic substitution .

  • Purification

    • Final purification typically employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Comparative Analysis with Structural Analogs

CompoundTargetIC₅₀Reference
4-methyl-N-[2-(6-{[3-(morpholin-4-yl)propyl]amino}-[1, triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamidep38 MAPK12 nM
N-Cyclopropyl-3-fluoro-4-methyl-5-[3-oxo-2-(tetrahydro-2H-pyran-4-yl)-2,3-dihydro[1, triazolo[4,3-a]pyridin-7-yl]benzamideJAK28 nM
[1-(4-Morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)pyrrolidin-2-yl]methanolPI3Kγ34 nM

The target compound’s triazolopyrazine system may confer improved kinase selectivity compared to triazolopyridines .

Challenges and Future Directions

  • Synthetic Optimization: Improve yields in the N-alkylation step (current ~35% ).

  • In Vivo Profiling: Assess bioavailability and toxicity in rodent models.

  • Target Deconvolution: Use chemoproteomics to identify off-target interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator